(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule featuring both piperazine and piperidine rings. These structural motifs are commonly found in pharmaceuticals due to their ability to modulate biological activity. The presence of methoxy groups on the phenyl and pyridazinyl rings further enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and piperidine intermediates, followed by their coupling through a carbonyl linkage.
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Step 1: Synthesis of 4-(4-Methoxyphenyl)piperazine
Reagents: 4-Methoxyaniline, piperazine, and a suitable solvent like ethanol.
Conditions: The reaction is carried out under reflux conditions with a catalyst such as palladium on carbon.
Product: 4-(4-Methoxyphenyl)piperazine.
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Step 2: Synthesis of 1-(6-Methoxypyridazin-3-yl)piperidine
Reagents: 6-Methoxypyridazine, piperidine, and a base like sodium hydride.
Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at elevated temperatures.
Product: 1-(6-Methoxypyridazin-3-yl)piperidine.
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Step 3: Coupling Reaction
Reagents: 4-(4-Methoxyphenyl)piperazine, 1-(6-Methoxypyridazin-3-yl)piperidine, and a coupling agent such as carbonyldiimidazole.
Conditions: The reaction is performed in an anhydrous solvent like dichloromethane at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-(4-Formylphenyl)piperazin-1-yl and 1-(6-formylpyridazin-3-yl)piperidin-4-yl derivatives.
Reduction: Formation of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanol.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between piperazine and piperidine derivatives with various biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine and piperidine rings can mimic the structure of natural ligands, allowing the compound to bind to these receptors and modulate their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and behavioral responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the piperazine ring and methoxyphenyl group but lacks the piperidine and pyridazinyl components.
1-(6-Methoxypyridazin-3-yl)piperidine: Contains the piperidine and pyridazinyl rings but lacks the piperazine and methoxyphenyl groups.
(4-(4-Bromophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone: Similar structure with a bromine substituent instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone lies in its combination of both piperazine and piperidine rings, along with methoxy substituents on both the phenyl and pyridazinyl rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H29N5O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C22H29N5O3/c1-29-19-5-3-18(4-6-19)25-13-15-27(16-14-25)22(28)17-9-11-26(12-10-17)20-7-8-21(30-2)24-23-20/h3-8,17H,9-16H2,1-2H3 |
InChI Key |
JAPALZDMULRBAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)OC |
Origin of Product |
United States |
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